2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester 2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18239586
InChI: InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-7-5-8(10)13-6-7/h3-6H,2H2,1H3/b4-3+
SMILES:
Molecular Formula: C9H9BrO2S
Molecular Weight: 261.14 g/mol

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester

CAS No.:

Cat. No.: VC18239586

Molecular Formula: C9H9BrO2S

Molecular Weight: 261.14 g/mol

* For research use only. Not for human or veterinary use.

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester -

Specification

Molecular Formula C9H9BrO2S
Molecular Weight 261.14 g/mol
IUPAC Name ethyl (E)-3-(5-bromothiophen-3-yl)prop-2-enoate
Standard InChI InChI=1S/C9H9BrO2S/c1-2-12-9(11)4-3-7-5-8(10)13-6-7/h3-6H,2H2,1H3/b4-3+
Standard InChI Key PMVOSJPGKSFZJK-ONEGZZNKSA-N
Isomeric SMILES CCOC(=O)/C=C/C1=CSC(=C1)Br
Canonical SMILES CCOC(=O)C=CC1=CSC(=C1)Br

Introduction

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester is an organic compound classified as a thienyl-substituted acrylic acid ester. It features a thienyl group, which is a five-membered aromatic ring containing sulfur, and a bromine substituent. These structural elements contribute to its unique chemical properties and potential biological activities. The compound is represented by the molecular formula C9H9BrO2S and has a molecular weight of approximately 261.136 g/mol, although some sources report it as 249.04 g/mol due to variations in calculation or rounding .

Synthesis and Reactions

The synthesis of 2-propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester typically involves esterification reactions, which can be facilitated by reagents such as sulfuric acid. Reduction reactions using lithium aluminum hydride are also possible. Alternative synthetic routes may incorporate microwave-assisted techniques or continuous flow reactors to improve efficiency and yield.

Biological Activity and Interaction Studies

Interaction studies focus on how this compound interacts with biological macromolecules. Initial findings suggest that it may bind to specific enzymes or receptors involved in cellular signaling pathways, potentially modulating biological processes such as apoptosis or oxidative stress responses. Further research is needed to elucidate its precise molecular targets and implications for therapeutic applications.

Applications and Similar Compounds

2-Propenoic acid, 3-(5-bromo-3-thienyl)-, ethyl ester has several applications across different fields due to its unique structure. Similar compounds include:

Compound NameMolecular FormulaUnique Features
2-Propenoic acid, 3-(4-bromophenyl)-, ethyl esterContains a phenyl group instead of thienyl
Ethyl cinnamateLacks halogen substituents; commonly used in flavoring
3-(5-Bromothiophen-3-yl)acrylic acidSimilar thiophene structure but lacks an ethyl ester

These compounds share structural similarities but differ in specific functional groups, influencing their chemical and biological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator